molecular formula C11H15FN2O B3009456 [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-69-1

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B3009456
CAS No.: 1439896-69-1
M. Wt: 210.252
InChI Key: UWNQHCHCWBPQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C₁₁H₁₅FN₂O and a molecular weight of 210.25 g/mol This compound features a fluoropyridine moiety attached to an oxane ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate starting materials such as diols or epoxides.

    Introduction of the Fluoropyridine Moiety: The fluoropyridine group can be introduced via nucleophilic substitution reactions using fluoropyridine derivatives and suitable leaving groups.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can target the fluoropyridine moiety or the oxane ring, potentially leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoropyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used as a probe or ligand in studies involving fluoropyridine derivatives. Its interactions with biological molecules can provide insights into various biochemical processes.

Medicine: Potential medicinal applications include its use as a precursor for the development of pharmaceutical agents. The fluoropyridine moiety is of particular interest due to its potential biological activity.

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets The fluoropyridine moiety can engage in various binding interactions, while the oxane ring and methanamine group may influence the compound’s overall reactivity and stability

Comparison with Similar Compounds

  • [4-(3-Chloropyridin-2-yl)oxan-4-yl]methanamine
  • [4-(3-Bromopyridin-2-yl)oxan-4-yl]methanamine
  • [4-(3-Methylpyridin-2-yl)oxan-4-yl]methanamine

Comparison: Compared to its analogs, [4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.

Properties

IUPAC Name

[4-(3-fluoropyridin-2-yl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c12-9-2-1-5-14-10(9)11(8-13)3-6-15-7-4-11/h1-2,5H,3-4,6-8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNQHCHCWBPQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=C(C=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.